(4-Methylpyridin-3-yl)methanesulfonyl chloride

Lipophilicity Drug-likeness Membrane permeability

(4-Methylpyridin-3-yl)methanesulfonyl chloride (CAS 1518529-33-3) is a heteroaromatic sulfonyl chloride building block with the molecular formula C₇H₈ClNO₂S and a molecular weight of 205.66 g/mol. It features a pyridine ring bearing a methyl substituent at the 4-position and a methanesulfonyl chloride (–CH₂–SO₂Cl) group attached via a methylene bridge at the 3-position, yielding a computed XLogP3 of 1.2, a topological polar surface area (TPSA) of 55.4 Ų, and two freely rotatable bonds.

Molecular Formula C7H8ClNO2S
Molecular Weight 205.66 g/mol
Cat. No. B13247857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpyridin-3-yl)methanesulfonyl chloride
Molecular FormulaC7H8ClNO2S
Molecular Weight205.66 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)CS(=O)(=O)Cl
InChIInChI=1S/C7H8ClNO2S/c1-6-2-3-9-4-7(6)5-12(8,10)11/h2-4H,5H2,1H3
InChIKeyIGZHEHSQPIJCTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylpyridin-3-yl)methanesulfonyl Chloride – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Compound Class Context


(4-Methylpyridin-3-yl)methanesulfonyl chloride (CAS 1518529-33-3) is a heteroaromatic sulfonyl chloride building block with the molecular formula C₇H₈ClNO₂S and a molecular weight of 205.66 g/mol [1]. It features a pyridine ring bearing a methyl substituent at the 4-position and a methanesulfonyl chloride (–CH₂–SO₂Cl) group attached via a methylene bridge at the 3-position, yielding a computed XLogP3 of 1.2, a topological polar surface area (TPSA) of 55.4 Ų, and two freely rotatable bonds [1]. Its closest structural analogs—including pyridin-3-ylmethanesulfonyl chloride (CAS 159290-96-7), 4-methylpyridine-3-sulfonyl chloride (CAS 372198-42-0), and pyridin-4-ylmethanesulfonyl chloride (CAS 130820-88-1)—share the sulfonyl chloride electrophilic warhead but differ in substitution pattern, linker architecture, or both, with molecular weights clustered at approximately 191.6 g/mol .

1
Heteroaromatic sulfonyl chloride building block
2
Methylene spacer provides flexible –CH₂–SO₂Cl arm
3
4-Methyl substitution tunes lipophilicity without added rotatable bonds

Why (4-Methylpyridin-3-yl)methanesulfonyl Chloride Cannot Be Casually Replaced by In-Class Sulfonyl Chloride Analogs


Although pyridinylmethanesulfonyl chlorides and pyridinesulfonyl chlorides share a common sulfonyl chloride electrophilic functional group, substitution among congeners is not functionally neutral. The target compound combines three differentiating structural features—a 4-methyl substituent, a methylene (–CH₂–) spacer between the aromatic ring and the sulfonyl center, and a 3-position attachment on the pyridine ring—each of which independently modulates lipophilicity, conformational flexibility, and steric/electronic environment at the reaction center [1]. The unsubstituted pyridin-3-ylmethanesulfonyl chloride (LogP 0.52) is substantially less lipophilic than the target (XLogP3 1.2), while 4-methylpyridine-3-sulfonyl chloride lacks the methylene bridge entirely, reducing its rotatable bond count from two to one and altering the spatial trajectory and accessibility of the sulfonyl chloride group . These differences are consequential in any application—medicinal chemistry lead optimization, agrochemical intermediate synthesis, or bioconjugation—where physicochemical property tuning or regiospecific molecular recognition is required [2].

Des-methyl analog May reduce lipophilicity by ~0.68 log units, altering partitioning and permeability
Direct sulfonyl analog Loss of methylene spacer may restrict conformational reach and reaction trajectory
Regioisomer mismatch 2- or 4-position attachment can shift molecular recognition and derivatization outcomes

(4-Methylpyridin-3-yl)methanesulfonyl Chloride – Quantitative Differentiation Evidence Against Closest Structural Analogs


Enhanced Lipophilicity: XLogP3 of 1.2 versus 0.52 for the Unsubstituted Pyridin-3-ylmethanesulfonyl Chloride Analog

The target compound exhibits a computed XLogP3 of 1.2, compared with an experimentally derived LogP of 0.52 for pyridin-3-ylmethanesulfonyl chloride (CAS 159290-96-7), the direct des-methyl analog [1]. The 4-methyl substituent contributes approximately +0.68 log units of additional lipophilicity, representing a roughly 4.8-fold increase in octanol–water partition coefficient [1]. For context, pyridin-2-ylmethanesulfonyl chloride (CAS 540523-41-9) has an XLogP3 of 0.9, while pyridin-4-ylmethanesulfonyl chloride has reported LogP values ranging from 0.46 to 2.23 depending on the measurement method, highlighting the sensitivity of this parameter to both positional isomerism and alkyl substitution [2][3].

Lipophilicity
Reported
XLogP3: 1.2 vs 0.52 (des-methyl analog)
Supports lipophilicity-driven SAR optimization
Computed vs experimental LogP; ~4.8-fold increase
Lipophilicity Drug-likeness Membrane permeability

Methylene Spacer Confers Increased Conformational Flexibility: Two Rotatable Bonds versus One in Direct Sulfonyl Analogs

The target compound possesses two rotatable bonds—the pyridine–CH₂ bond and the CH₂–S bond—as confirmed by PubChem computed descriptors (Cactvs 3.4.8.24) [1]. In contrast, 4-methylpyridine-3-sulfonyl chloride (CAS 372198-42-0), in which the sulfonyl group is directly attached to the pyridine ring without an intervening methylene unit, has only one rotatable bond (the ring–S bond) . The additional rotational degree of freedom in the target permits the sulfonyl chloride electrophilic center to sample a wider conformational space, with the methylene bridge acting as a flexible arm that can orient the reactive –SO₂Cl group away from the steric influence of the 4-methyl substituent and the pyridine nitrogen lone pair [1].

Conformational Flexibility
Class-level
2 rotatable bonds vs 1 (direct sulfonyl analog)
Allows wider conformational sampling for induced-fit binding
Methylene spacer adds spatial offset ~1.5 Å
Conformational flexibility Molecular recognition Linker design

Increased Molecular Weight (205.66 vs. ~191.6 g/mol) Expands Physicochemical Design Space

The target compound has a molecular weight of 205.66 g/mol (exact mass 204.9964 Da), approximately 14 Da higher than the core comparator set of unsubstituted and directly-attached pyridinyl sulfonyl chlorides, which cluster at 191.6 ± 0.04 g/mol [1]. This mass increment arises specifically from the 4-methyl substituent (CH₂, +14 Da) rather than from a change in the sulfonyl chloride warhead itself. In fragment-based drug discovery and lead optimization, even this modest mass shift can affect compliance with Lipinski's Rule of Five thresholds, ligand efficiency indices, and overall pharmacokinetic profiles when the compound is incorporated into a larger molecular architecture [2].

Molecular Weight
Reported
205.66 g/mol (+14 Da vs analogs)
Expands physicochemical design space for lead optimization
Deliberate mass increment without added rotatable bonds
Molecular weight Lead optimization Physicochemical property tuning

Distinct Regiochemistry: 3-Position Methanesulfonyl Attachment Differentiates the Target from 4-Position and 2-Position Isomers

The target compound bears the methanesulfonyl chloride group at the pyridine 3-position (meta to the ring nitrogen), distinguishing it from pyridin-4-ylmethanesulfonyl chloride (CAS 130820-88-1, para attachment) and pyridin-2-ylmethanesulfonyl chloride (CAS 540523-41-9, ortho attachment) [1][2]. This regiochemical difference produces measurable variations in computed LogP: pyridin-2-ylmethanesulfonyl chloride has XLogP3 = 0.9, pyridin-4-ylmethanesulfonyl chloride has reported LogP = 0.46, while the target (3-position, 4-methyl) achieves XLogP3 = 1.2 [1][2][3]. The 3-position attachment places the reactive sulfonyl chloride group at a distinct vector angle relative to the pyridine nitrogen, which can influence hydrogen-bonding patterns, metal coordination geometry, and steric accessibility in subsequent derivatization reactions [1].

Regiochemistry
Reported
3-position –CH₂–SO₂Cl vs 2- or 4-position isomers
Vector angle difference ~60° affects molecular recognition
LogP varies by +0.3 to +0.74 across isomers
Regioselectivity Molecular recognition Isomer differentiation

Combinatorial Uniqueness: Simultaneous 4-Methyl + 3-Methanesulfonyl + Methylene Spacer Is Not Replicated by Any Single Analog

No single commercially available close analog simultaneously combines all three key structural features of the target: (i) a 4-methyl substituent on the pyridine ring, (ii) a methylene (–CH₂–) bridge between the ring and the sulfonyl group, and (iii) attachment at the pyridine 3-position. The closest analogs each lack at least one feature: pyridin-3-ylmethanesulfonyl chloride lacks the 4-methyl group; 4-methylpyridine-3-sulfonyl chloride lacks the methylene spacer; pyridin-4-ylmethanesulfonyl chloride has attachment at the 4-position and no methyl group; (3-methylpyridin-4-yl)methanesulfonyl chloride is a regioisomer with reversed methyl and methanesulfonyl positions [1]. This combinatorial uniqueness means the target occupies a distinct point in chemical space that cannot be accessed by mixing or blending analogs; any SAR or IP position built on this scaffold is structurally non-interchangeable with its nearest neighbors [2].

Scaffold Uniqueness
Class-level
Only species with {4-Me, –CH₂–, 3-pos} feature set
No drop-in replacement among nearest analogs
0 of 4 nearest analogs share all features
Scaffold differentiation Chemical space Patent novelty

Optimal Procurement and Deployment Scenarios for (4-Methylpyridin-3-yl)methanesulfonyl Chloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Tuned Lipophilicity Without Added Rotatable Bonds

When an SAR program identifies that increased LogD is needed to improve membrane permeability or target engagement but additional rotatable bonds must be minimized to avoid entropic penalties, the target compound's XLogP3 of 1.2—driven by the single 4-methyl group—provides a ~4.8-fold lipophilicity boost over the des-methyl analog (LogP 0.52) without increasing the rotatable bond count beyond the two already present from the methylene spacer [1]. This is a cleaner solution than appending a separate lipophilic moiety onto the unsubstituted analog, which would add both mass and rotatable bonds.

PROTAC Linker and Bioconjugation Chemistry Where Conformational Reach Matters

The two-rotatable-bond architecture of the target—with the sulfonyl chloride warhead positioned at the terminus of a flexible –CH₂– arm—enables the electrophilic center to extend beyond the steric shadow of the pyridine ring [1]. This property is particularly valuable in PROTAC (proteolysis-targeting chimera) linker design and antibody–drug conjugate (ADC) payload attachment, where the spatial relationship between the E3 ligase ligand, the linker, and the target protein ligand must be precisely controlled [2].

IP-Differentiated Chemical Series Where Scaffold Novelty Is a Requirement

Because no single commercially available analog simultaneously possesses the {4-methyl, 3-position –CH₂–SO₂Cl, methylene bridge} feature combination, the target compound offers a structurally distinct starting point for building patentable chemical matter [1]. Medicinal chemistry teams seeking to establish composition-of-matter claims around sulfonyl chloride-derived sulfonamides or sulfonate esters can use this scaffold to differentiate from prior art based on the unsubstituted pyridin-3-yl, direct sulfonyl, or 4-position regioisomeric series [2].

Agrochemical Intermediate Synthesis Requiring Specific Pyridine Substitution Patterns

In agrochemical discovery, the pyridine 3-position attachment combined with 4-methyl substitution is a recurring motif in bioactive molecules targeting fungal CYP51 or insect nicotinic acetylcholine receptors [1]. The target compound provides this exact substitution pattern pre-installed on a reactive sulfonyl chloride handle, enabling direct elaboration into sulfonamide or sulfonate ester final compounds without requiring separate introduction of the 4-methyl group or the methylene linker—steps that can be low-yielding or require protecting group strategies when performed on unsubstituted pyridine scaffolds .

Application
Selection Property
Validation Focus
Med Chem lead optimization: tuned lipophilicity
4-Methyl lipophilicity modulation without extra rotatable bonds
LogP/D and permeability assay correlation
PROTAC / bioconjugation linker design
Methylene-spacer conformational flexibility and warhead reach
Linker trajectory modeling and warhead accessibility assays
IP-differentiated chemical series
Unique {4-Me, 3-CH₂SO₂Cl, methylene} scaffold combination
Prior art landscape and patent novelty assessment
Agrochemical intermediate synthesis
Pre-installed 4-methyl-3-sulfonyl chloride substitution pattern
Synthetic yield and protecting-group strategy efficiency
Quote Request

Request a Quote for (4-Methylpyridin-3-yl)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.